molecular formula C18H19NO4 B1663132 (E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 859671-40-2

(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B1663132
M. Wt: 313.3 g/mol
InChI Key: FSWQJDDVVKTNNM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a derivative of isoquinoline and furan, which are known to possess a wide range of biological activities.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. A study conducted by Murugavel et al. (2015) synthesized a structurally related compound and evaluated its antibacterial activity against various pathogens, including Bacillus cerus, Escherichia coli, and Staphylococcus aureus. The results indicated that the compound exhibited good to moderate antibacterial activity (Murugavel et al., 2015).

Cytotoxicity and Antitumor Activity

Another significant application is in the field of cancer research. Saleh et al. (2020) studied the cytotoxicity of compounds including 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives against various cancer cell lines like breast adenocarcinoma and hepatocellular carcinoma. The study also included molecular docking to understand the interaction with cancer cell proteins (Saleh et al., 2020).

Chemical Synthesis and Structural Analysis

Research in chemical synthesis and structural analysis of similar compounds has been conducted. Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which is structurally similar to the compound . Such derivatives are known to exhibit various therapeutic properties, including anticancer and anti-inflammatory effects (Bonilla-Castañeda et al., 2022).

Pharmacological Profile

Gitto et al. (2009) explored the pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, compounds related to the one . The study aimed to identify novel anticonvulsant agents, revealing some molecules with significant anticonvulsant properties (Gitto et al., 2009).

properties

IUPAC Name

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-16-10-13-7-8-19(12-14(13)11-17(16)22-2)18(20)6-5-15-4-3-9-23-15/h3-6,9-11H,7-8,12H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWQJDDVVKTNNM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C=CC3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)/C=C/C3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one
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(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one
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(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one
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(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one
Reactant of Route 5
(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one
Reactant of Route 6
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(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one

Citations

For This Compound
1
Citations
H Minegishi, Y Futamura, S Fukashiro… - Journal of Medicinal …, 2015 - ACS Publications
A series of indenopyrazoles was synthesized from the corresponding indanones and phenyl isothiocyanates in two steps. Among the compounds synthesized, methyl 3-((6-methoxy-1,4-…
Number of citations: 42 pubs.acs.org

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